molecular formula C12H19BrClNO B5313255 [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride

[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride

Cat. No. B5313255
M. Wt: 308.64 g/mol
InChI Key: OTMJLHGWHWWAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as BODIPY, is a fluorescent dye used in various scientific research applications. It is a widely used compound in the field of biochemistry and molecular biology due to its unique properties and versatile nature.

Mechanism of Action

The mechanism of action of [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is based on its unique fluorescent properties. [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has a high quantum yield, which means that it emits a large number of photons per absorbed photon. This property makes [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride an excellent fluorescent probe for imaging and detection. [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride absorbs light at a specific wavelength and emits light at a longer wavelength, which allows for selective excitation and detection. The fluorescence intensity of [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is also sensitive to its environment, such as pH, temperature, and polarity, which makes it a useful sensor for biological applications.
Biochemical and Physiological Effects:
[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with cellular processes when used at low concentrations. [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is also stable under physiological conditions, which allows for long-term imaging and detection. However, at high concentrations, [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride can cause photobleaching and phototoxicity, which can affect the accuracy of the results.

Advantages and Limitations for Lab Experiments

[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to study a wide range of biological molecules and processes. [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is also compatible with various imaging techniques, such as confocal microscopy and two-photon microscopy. Additionally, [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is commercially available, which makes it easily accessible for researchers. However, there are also some limitations to using [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments. [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride can be expensive, especially when used in large quantities. Additionally, the fluorescence intensity of [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride can be affected by environmental factors, such as pH and temperature, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in scientific research. One potential direction is the development of new [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride derivatives with improved properties, such as higher quantum yield and better stability. Another direction is the application of [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in new areas of research, such as drug discovery and cancer biology. Additionally, the use of [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in combination with other imaging techniques, such as super-resolution microscopy, could provide new insights into cellular processes and structures. Overall, [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is a valuable tool for scientific research and has the potential to contribute to many new discoveries in the future.

Synthesis Methods

[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride can be synthesized through a series of chemical reactions involving bromination, alkylation, and condensation. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the final product. The synthesis method of [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is well-established, and it has been extensively studied in the literature.

Scientific Research Applications

[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and protein labeling. It is commonly used as a fluorescent probe to visualize and track biological molecules and processes. [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride can be conjugated to various biomolecules, such as proteins, nucleic acids, and lipids, to study their localization, interaction, and function. Additionally, [2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride can be used as a sensor to detect changes in pH, ion concentration, and redox state in living cells and tissues.

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-4-14-5-6-15-12-9(2)7-11(13)8-10(12)3;/h7-8,14H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMJLHGWHWWAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1C)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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